![molecular formula C22H26N2O3 B2790506 2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 1005299-16-0](/img/structure/B2790506.png)
2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of tetrahydroquinolines and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes or proteins that are involved in disease processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
Studies have shown that 2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be easily stored and transported. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can be toxic to certain cell types at high concentrations.
Future Directions
There are several future directions related to 2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide. One direction is to investigate its potential as a therapeutic agent for various diseases. For example, further studies could be conducted to determine its efficacy in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as a tool for studying disease processes. For example, it could be used to study the role of certain enzymes or proteins in disease development. Finally, further studies could be conducted to determine the optimal dosage and administration of this compound for different applications.
Conclusion
2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound that has shown promising results in scientific research. It has potential applications in various fields, including medicinal chemistry, neuroscience, and virology. Its mechanism of action is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes or proteins. Further studies are needed to determine its optimal dosage and administration for different applications.
Synthesis Methods
The synthesis of 2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been reported in the literature using different methods. One of the most common methods involves the reaction between 2-ethoxybenzoic acid, isobutyryl chloride, and 6-hydroxy-1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. This method yields the desired compound in good yield and purity.
Scientific Research Applications
2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antibacterial activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-ethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-27-20-10-6-5-9-18(20)21(25)23-17-11-12-19-16(14-17)8-7-13-24(19)22(26)15(2)3/h5-6,9-12,14-15H,4,7-8,13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOPRYCEUWDJPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide |
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